Cas no 881191-60-2 (3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine)

3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 化学的及び物理的性質
名前と識別子
-
- 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine
- [4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
- AKOS024493189
- AMS_CNC_ID-127864657
- SCHEMBL2760886
- SMSSF-0625554
- F5040-0281
- (4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 881191-60-2
- [4-(6-PYRIDIN-2-YLPYRIDAZIN-3-YL)PIPERAZIN-1-YL]-(2-TRIFLUOROMETHYLPHENYL)METHANONE
- 3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine
-
- インチ: 1S/C21H18F3N5O/c22-21(23,24)16-6-2-1-5-15(16)20(30)29-13-11-28(12-14-29)19-9-8-18(26-27-19)17-7-3-4-10-25-17/h1-10H,11-14H2
- InChIKey: XBXGLNBRQWUKER-UHFFFAOYSA-N
- ほほえんだ: C(N1CCN(C2=NN=C(C3=NC=CC=C3)C=C2)CC1)(C1=CC=CC=C1C(F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 413.14634470g/mol
- どういたいしつりょう: 413.14634470g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 582
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5040-0281-10mg |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-25mg |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-5μmol |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-40mg |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-100mg |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-15mg |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-50mg |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-20mg |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-5mg |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5040-0281-20μmol |
3-(pyridin-2-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine |
881191-60-2 | 20μmol |
$79.0 | 2023-09-10 |
3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine 関連文献
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazineに関する追加情報
Professional Introduction to Compound with CAS No. 881191-60-2 and Product Name: 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine
Compounds in the realm of pharmaceutical chemistry often exhibit remarkable potential due to their unique structural and functional properties. The compound with the CAS number 881191-60-2, specifically identified by the product name 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine, represents a fascinating example of such molecular design. This compound belongs to a class of heterocyclic derivatives that have garnered significant attention in recent years for their diverse biological activities and therapeutic implications.
The structural framework of 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine incorporates several key pharmacophoric elements that contribute to its pharmacological profile. The presence of a pyridazine core, flanked by pyridine and piperazine moieties, creates a scaffold that is conducive to interactions with biological targets. The pyridazine ring, known for its stability and ability to engage in hydrogen bonding, serves as a central hub for molecular interactions. Additionally, the incorporation of a trifluoromethyl group into the benzoyl moiety enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for further development.
Recent advancements in medicinal chemistry have highlighted the importance of rational drug design, where the structural features of compounds are meticulously tailored to optimize their biological activity. The compound 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine exemplifies this approach, as its design is based on preclinical data suggesting interactions with specific enzymes and receptors involved in various disease pathways. For instance, studies have indicated that similar pyridazine derivatives exhibit inhibitory effects on certain kinases, which are implicated in cancer progression and inflammatory responses.
The role of computational chemistry in the development of novel therapeutic agents cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding affinity and mode of interaction between 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine and its potential targets. These simulations have provided valuable insights into how modifications to the molecular structure can fine-tune its pharmacological properties. For example, the substitution pattern around the pyridazine ring has been optimized to maximize binding interactions while minimizing off-target effects.
Experimental validation of these computational predictions has been crucial in assessing the potential of 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine as a lead compound. In vitro assays have demonstrated its efficacy in inhibiting specific enzymatic activities relevant to therapeutic intervention. Moreover, preliminary in vivo studies have shown promising results regarding its bioavailability and target engagement. These findings align with emerging research trends that emphasize the importance of multifaceted approaches in drug discovery, combining computational modeling with experimental validation.
The significance of heterocyclic compounds in pharmaceutical development cannot be overstated. Heterocycles are ubiquitous in biologically active molecules due to their ability to mimic natural product scaffolds and facilitate diverse chemical functionalities. The compound 3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-y}lpyridazine is a testament to this principle, as its structure incorporates multiple heteroatom-containing rings that are known to enhance binding affinity and selectivity. The interplay between these heterocyclic moieties contributes to the compound's unique pharmacological profile, making it a compelling candidate for further exploration.
The incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their pharmacokinetic properties. In 3-(pyridin-2-y l)-6-{4 - 2 - (trifluoromethyl)benzoylpiperazin - 1 - y}lpy ridazine, the trifluoromethyl group appended to the benzoyl moiety not only enhances lipophilicity but also influences metabolic stability. This modification is particularly important in drug development, as it can prolong the half-life of a compound and improve its overall efficacy. Recent literature has highlighted numerous examples where fluorinated derivatives have demonstrated superior pharmacological profiles compared to their non-fluorinated counterparts.
The future direction of research involving 3-(pyridin - 2 - y l)-6 - { 4 - 2 - (trifluoromethyl)benzoylpiperazin - 1 - y } l py ridazine lies in expanding its therapeutic applications through further optimization and clinical investigation. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to identify novel analogs with enhanced potency and reduced side effects. Additionally, exploring combination therapies involving this compound may unlock new treatment paradigms for complex diseases.
In conclusion,3-(pyridin - 2 - y l)-6-{4 - 2 -(trifluoromethyl)benzoylpiperazin - 1 - y } l py ridazine represents a promising entity in pharmaceutical chemistry due to its well-designed structure and demonstrated biological activity. Its development underscores the importance of integrating computational methods with experimental approaches to accelerate drug discovery efforts. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one are poised to play a pivotal role in addressing unmet medical needs.
881191-60-2 (3-(pyridin-2-yl)-6-{4-2-(trifluoromethyl)benzoylpiperazin-1-yl}pyridazine) 関連製品
- 1172135-81-7(4''-Hexyl-1,4-bis(5-phenyl-2-thienyl)benzene (purified by sublimation))
- 118247-88-4(Z-L-beta-Glutamic acid gamma-tert-butyl ester)
- 304455-81-0(3-{[(2-hydroxy-1-naphthyl)methylene]amino}benzamide)
- 941867-54-5(1-(2-Thienylsulfonyl)prolyl chloride)
- 1344973-33-6((1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)
- 1049753-43-6(6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride)
- 1396709-06-0(N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-2-(methylsulfanyl)pyridine-3-carboxamide)
- 2098031-90-2(3-(3-Azidoazetidine-1-carbonyl)benzonitrile)
- 2517201-78-2(2-Piperazinemethanol, 4-(phenylmethyl)-, hydrochloride (1:2))
- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)


